molecular formula C18H22ClN3OS B4701648 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide

Cat. No. B4701648
M. Wt: 363.9 g/mol
InChI Key: ZYVHTQJERGVYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential application in medical research.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide involves its binding to the serotonin 5-HT1A and 5-HT2A receptors. This binding results in the modulation of neurotransmitter release, leading to changes in neuronal activity and ultimately affecting mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that the compound 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide can produce anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments include its high affinity for specific receptors and its potential application in the study of psychiatric disorders. However, its limitations include its low yield in synthesis and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide include further investigation into its mechanism of action, as well as its potential application in the treatment of psychiatric disorders. Additionally, studies could be conducted to optimize the synthesis method and increase the yield of the compound.

Scientific Research Applications

The compound 4-[(5-chloro-2-thienyl)methyl]-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential application in medical research. It has been found to have an affinity for certain receptors in the brain, specifically the serotonin 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood and anxiety, and their dysfunction has been implicated in various psychiatric disorders.

properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-13-3-5-16(14(2)11-13)20-18(23)22-9-7-21(8-10-22)12-15-4-6-17(19)24-15/h3-6,11H,7-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVHTQJERGVYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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